molecular formula C9H8F2O4S B1422657 2-(4-Difluoromethanesulfonylphenyl)acetic acid CAS No. 1333683-19-4

2-(4-Difluoromethanesulfonylphenyl)acetic acid

Cat. No. B1422657
CAS RN: 1333683-19-4
M. Wt: 250.22 g/mol
InChI Key: CDCGAFJAGLMQOT-UHFFFAOYSA-N
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Description

2-(4-Difluoromethanesulfonylphenyl)acetic acid, or DFMA, is a compound of interest to many scientific disciplines, due to its unique properties and applications. DFMA is a carboxylic acid that is used in various synthetic processes, and has been studied for its potential in a variety of scientific research applications.

Scientific Research Applications

  • Synthesis of Chrysene Derivatives : The compound has been used in the synthesis of chrysene derivatives. A study by Guo, Zhou, Zhang, and Hua (2015) demonstrated the use of a related compound in a Brønsted Acid-Promoted one-pot synthesis process, forming chrysene derivatives via an isochromenylium intermediate (Guo, Zhou, Zhang, & Hua, 2015).

  • Aldose Reductase Inhibitors with Antioxidant Activity : Alexiou and Demopoulos (2010) replaced a carboxylic acid functionality with a difluorophenolic group in aldose reductase inhibitors, a chemotype similar to 2-(4-Difluoromethanesulfonylphenyl)acetic acid. This was part of their research on compounds with potential applications in addressing long-term diabetic complications (Alexiou & Demopoulos, 2010).

  • Environmental Protection Applications : Mehralipour and Kermani (2021) used a related compound in a process for the degradation and mineralization of herbicides, demonstrating its potential in environmental protection applications (Mehralipour & Kermani, 2021).

  • Polyimide Synthesis : Saito, Tanaka, Hirai, Nanasawa, Miyatake, and Watanabe (2011) synthesized a novel sulfonated polyimide copolymer using a derivative of 2-(4-Difluoromethanesulfonylphenyl)acetic acid. This research has implications in the development of advanced materials with specific electrical and thermal properties (Saito et al., 2011).

  • Ketone Synthesis : Keumi, Yoshimura, Shimada, and Kitajima (1988) utilized a related compound for ketone synthesis from carboxylic acids and aromatic hydrocarbons, demonstrating its utility in organic synthesis (Keumi et al., 1988).

  • Radioactive Synthesis : Dischino, Banville, and Rémillard (2003) reported the use of a related compound in the radioactive synthesis of specific carbon-14 labeled compounds, highlighting its role in radiopharmaceutical applications (Dischino, Banville, & Rémillard, 2003).

properties

IUPAC Name

2-[4-(difluoromethylsulfonyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4S/c10-9(11)16(14,15)7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCGAFJAGLMQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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